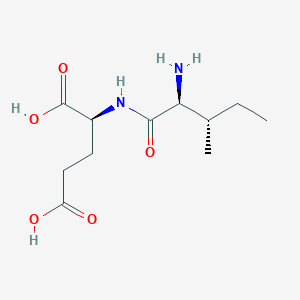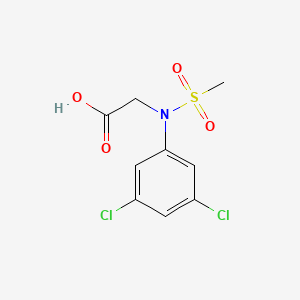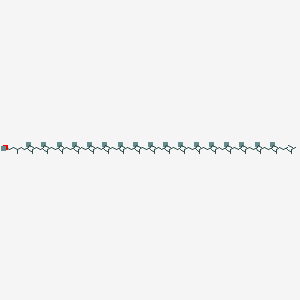
Dolichol 19
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dolichol refers to a group of long-chain mostly unsaturated organic compounds that are made up of varying numbers of isoprene units terminating in an α-saturated isoprenoid group, containing an alcohol functional group . Dolichols play a role in the post-translational modification of proteins known as N-glycosylation in the form of dolichol phosphate .
Synthesis Analysis
Dolichol is a product of the HMG-CoA reductase pathway (also known as the mevalonate pathway), and as such their creation and availability are affected by mevalonate inhibition . A cis-prenyltransferase catalyzes the condensation of farnesyl diphosphate (FPP) with a varying number of isoprene units . The activity of this enzyme from T. reesei and S. cerevisiae was strongly affected by the structure of dolichols .
Molecular Structure Analysis
Dolichol refers to any of a group of long-chain mostly unsaturated organic compounds that are made up of varying numbers of isoprene units terminating in an α-saturated isoprenoid group, containing an alcohol functional group .
Chemical Reactions Analysis
Dolichols function as a membrane anchor for the formation of the oligosaccharide Glc 3 –Man 9 –GlcNAc 2 (where Glc is glucose, Man is mannose, and GlcNAc is N-acetylglucosamine). This oligosaccharide is transferred from the dolichol donor onto certain asparagine residues of newly forming polypeptide chains . Dolichol is also involved in the transfer of the monosaccharides to the forming Glc 3 –Man 9 –GlcNAc 2 –Dolichol carrier .
Physical And Chemical Properties Analysis
Dolichols are long-chain unsaturated polyisoprenoids with multiple cellular functions . They are localized within the two halves of the phospholipid bilayer, with high contents in the plasma membranes, peroxisomes, Golgi vesicles, and lysosomes . Dolichols exist as free alcohols or products derived by phosphorylation, esterification, or glycosylation .
科学的研究の応用
Dolichol as a Biomarker in Congenital Disorders
Dolichol, a membrane lipid, plays a crucial role in N-linked protein glycosylation in the endoplasmic reticulum. Its significance has been highlighted in the diagnostics of Congenital Disorders of Glycosylation (CDG). Studies have shown that certain types of CDG, resulting from defects in dolichol biosynthesis and metabolism, are not detectable through standard screening methods. However, the analysis of dolichol isoform profiles, particularly the ratio of dolichol 18 to dolichol 19 (Dol18/Dol19), has been found effective in diagnosing these disorders. This novel diagnostic option is particularly relevant for patients with rare CDG types, expanding our understanding and ability to diagnose these complex disorders (Zdražilová et al., 2020).
Dolichol in Yeast and Mammalian Cells
Research into dolichol's biosynthesis reveals differences between yeast and mammalian cells. In yeast, dolichols typically have 14-17 isoprene units, while mammalian cells contain dolichols with 19-22 isoprene units. This variation is primarily due to the activity of cis-isoprenyltransferase (cis-IPTase), which elongates t,t-farnesyl pyrophosphate into long-chain polyprenyl pyrophosphate. Understanding the distinct biosynthetic pathways in yeast and mammalian cells aids in the broader understanding of protein glycosylation processes and the role of dolichols in them (Schenk et al., 2001).
Dolichol's Role in Aging and Oxidative Stress
Dolichol has been implicated in the aging process and oxidative stress response. It is known to increase dramatically with age and has been observed to act as a radical scavenger of peroxidized lipids in cell membranes. This suggests a protective role for dolichol in cellular defense mechanisms against oxidative stress. The understanding of dolichol's function in aging and its potential role in neurodegenerative diseases and statin toxicity is an area of ongoing research (Bergamini et al., 2004).
Dolichol in Retinitis Pigmentosa
Abnormal dolichol chain lengths have been identified as biomarkers for Retinitis Pigmentosa (RP), particularly in patients with specific mutations impairing dolichol biosynthesis. The ratio of different dolichol species (e.g., Dol18/Dol19) in plasma and urine serves as an effective tool for diagnosing RP patients and identifying carriers of mutations in the DHDDS gene, which impacts dolichol biosynthesis. This highlights dolichol's potential in clinical diagnostics for genetic disorders (Wen et al., 2013).
作用機序
Dolichols play a role in the post-translational modification of proteins known as N-glycosylation in the form of dolichol phosphate . Dolichols function as a membrane anchor for the formation of the oligosaccharide Glc 3 –Man 9 –GlcNAc 2 . This oligosaccharide is transferred from the dolichol donor onto certain asparagine residues of newly forming polypeptide chains .
特性
IUPAC Name |
(6E,10E,14E,18E,22E,26E,30E,34E,38E,42E,46E,50E,54E,58E,62E,66E,70E)-3,7,11,15,19,23,27,31,35,39,43,47,51,55,59,63,67,71,75-nonadecamethylhexaheptaconta-6,10,14,18,22,26,30,34,38,42,46,50,54,58,62,66,70,74-octadecaen-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C95H156O/c1-77(2)39-21-40-78(3)41-22-42-79(4)43-23-44-80(5)45-24-46-81(6)47-25-48-82(7)49-26-50-83(8)51-27-52-84(9)53-28-54-85(10)55-29-56-86(11)57-30-58-87(12)59-31-60-88(13)61-32-62-89(14)63-33-64-90(15)65-34-66-91(16)67-35-68-92(17)69-36-70-93(18)71-37-72-94(19)73-38-74-95(20)75-76-96/h39,41,43,45,47,49,51,53,55,57,59,61,63,65,67,69,71,73,95-96H,21-38,40,42,44,46,48,50,52,54,56,58,60,62,64,66,68,70,72,74-76H2,1-20H3/b78-41+,79-43+,80-45+,81-47+,82-49+,83-51+,84-53+,85-55+,86-57+,87-59+,88-61+,89-63+,90-65+,91-67+,92-69+,93-71+,94-73+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTRSDHXDHPEZNS-CQXSFFNNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C95H156O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1314.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Pyridinecarboxylic acid, 5-hydroxy-2-[[3-(trifluoromethyl)phenyl]amino]-](/img/structure/B3136683.png)
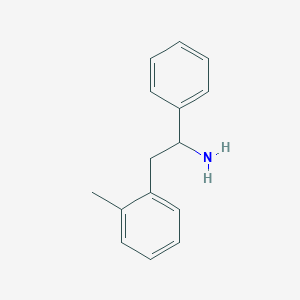
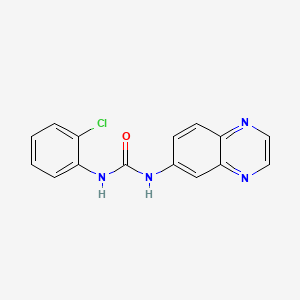
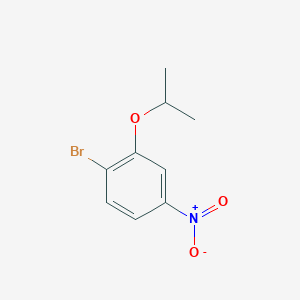
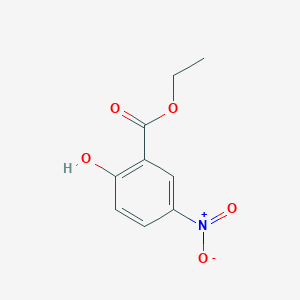
![5-({[4-(Benzoylamino)phenyl]amino}sulfonyl)-2-chlorobenzoic acid](/img/structure/B3136718.png)

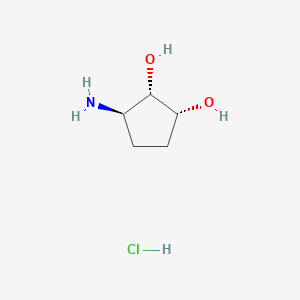
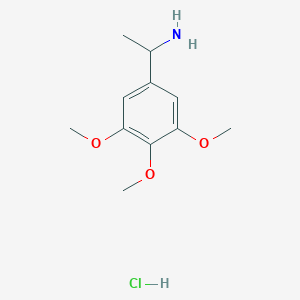
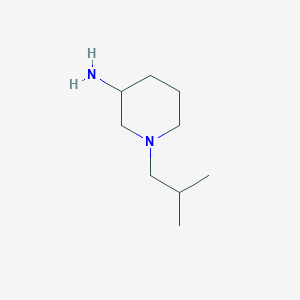

![4-[(4-Methylphenyl)methanesulfonyl]aniline](/img/structure/B3136770.png)
